[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Overview
Description
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine: is an organic compound that features a fluorinated phenyl group attached to a pyrrole ring, which is further substituted with methyl groups and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group or reduce the pyrrole ring to a pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Phenyl derivatives, pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a building block for the synthesis of fluorescent probes due to its unique electronic properties.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in the context of protease inhibitors.
Cell Imaging: Its fluorescent properties make it suitable for use in cell imaging applications.
Medicine:
Drug Development: The compound can be explored as a potential drug candidate for various therapeutic applications, including antiviral and anticancer treatments.
Industry:
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the pyrrole ring can participate in π-π stacking interactions. The methanamine group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine: can be compared with other fluorinated aromatic amines, such as [3-Fluorophenyl]methanamine and [4-Fluorophenyl]methanamine
Uniqueness:
- The presence of both a fluorophenyl group and a pyrrole ring in this compound provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This unique structure can lead to different reactivity and binding characteristics, which can be advantageous in various applications.
Properties
IUPAC Name |
[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-9-6-11(8-15)10(2)16(9)13-5-3-4-12(14)7-13/h3-7H,8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJWJLCPJHJSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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